Home > Products > Screening Compounds P48283 > 4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid
4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid - 105192-90-3

4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid

Catalog Number: EVT-249359
CAS Number: 105192-90-3
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2R, 3S, 4S)-4-amino-3-hydroxy-2-methyl-5-(3-pyridyl)pentanoic acid

Compound Description: This compound is a naturally occurring amino acid found in the antibiotic pyridomycin [, ].

4-Amino-3-hydroxy-5-phenylpentanoic acid (Ahppa)

Compound Description: Ahppa is an unusual amino acid residue found in several natural products [, , ]. Notably, it's a component of: - Tasiamide B, a cytotoxic peptide isolated from the marine cyanobacterium Symploca sp. exhibiting an IC50 value of 0.8 μM against KB cells []. - Ahpatinins, a group of new acid protease inhibitors, specifically targeting pepsin and renin, produced by the soil isolate Streptomyces sp. WK-142 []. - Stictamides A-C, which are inhibitors of MMP12, a protease involved in disease processes []. Stictamide A, for instance, showed significant reduction in invasion of the human glioma cell line U87MG [].

Overview

4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid, with the molecular formula C₁₁H₂₁NO₃, is a significant organic compound characterized by the presence of an amino group, a cyclohexyl ring, and a hydroxy group. This compound has garnered interest in various scientific fields due to its unique structural properties and potential biological activities. It is primarily studied for its applications in chemistry, biology, and medicine, particularly regarding its effects on enzyme inhibition and receptor binding.

Source

This compound can be synthesized through various chemical methods starting from simpler precursors. Its synthesis typically involves multiple steps that introduce the cyclohexyl group, the amino group, and the hydroxy group into the molecular structure.

Classification

4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid is classified as a hydroxy amino acid derivative. Its classification is significant in biochemistry and pharmaceutical chemistry due to its potential therapeutic applications .

Synthesis Analysis

Methods

The synthesis of 4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid can be achieved through several established methods:

  1. Cyclohexylation: The introduction of the cyclohexyl group to a precursor molecule.
  2. Amination: The incorporation of the amino group via nucleophilic substitution reactions.
  3. Hydroxylation: The addition of the hydroxy group, which can be accomplished through oxidation processes or other suitable methods.

Technical Details

Industrial synthesis may employ optimized routes that utilize catalysts and specific reaction conditions to enhance yield and purity. Techniques such as continuous flow reactors are increasingly used to streamline production processes .

Molecular Structure Analysis

Structure

The molecular structure of 4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid features:

  • A cyclohexyl ring attached to a pentanoic acid backbone.
  • An amino group at the fourth carbon position.
  • A hydroxy group at the third carbon position.

Data

Key data points include:

  • Molecular Weight: 201.29 g/mol
  • Melting Point: Specific melting points are not widely reported but are essential for characterizing purity and stability.
Chemical Reactions Analysis

Types of Reactions

4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid can participate in various chemical reactions:

  1. Oxidation: Converting the hydroxy group into a carbonyl functional group.
  2. Reduction: Transforming the amino group into secondary or tertiary amines.
  3. Substitution: Engaging in nucleophilic substitution reactions involving alkyl halides or acyl chlorides.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
  • Reducing Agents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) .
Mechanism of Action

The mechanism of action for 4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid involves its interaction with specific enzymes and receptors within biological systems. It may inhibit enzyme activity or modulate receptor functions, leading to various physiological effects. The precise pathways depend on the context of use, particularly in therapeutic applications related to conditions such as hypertension or neurological disorders.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Solubility characteristics are important for its biological activity and formulation in pharmaceutical applications.

Chemical Properties

The compound exhibits typical behaviors associated with amino acids and hydroxy acids, including:

  • Reactivity towards electrophiles due to its amino and hydroxy functional groups.
  • Potential for forming hydrogen bonds, influencing solubility and interaction with biological targets .
Applications

4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid has diverse applications across several scientific domains:

  1. Chemistry: Serves as a building block for synthesizing more complex molecules.
  2. Biology: Investigated for its effects on biological systems, including enzyme inhibition.
  3. Medicine: Explored for therapeutic properties such as anticonvulsant and analgesic effects.
  4. Industry: Utilized in developing new materials and chemical processes .
Synthetic Methodologies and Stereochemical Control

Evans Chiral Aldol Protocol for Establishing Continuous Chiral Centers

The Evans aldol reaction is pivotal for constructing the three continuous chiral centers in 4-amino-5-cyclohexyl-3-hydroxypentanoic acid derivatives. This method employs chiral oxazolidinone auxiliaries to control stereochemistry via a Zimmerman-Traxler transition state. When cyclohexanecarboxaldehyde reacts with a boron enolate derived from an N-acyloxazolidinone, the reaction proceeds through a chair-like six-membered transition state. The Z-enolate configuration and 1,3-diaxial avoidance ensure high syn-diastereoselectivity (typically >98% de) [1] [4]. Key factors governing stereoselectivity include:

  • Chiral auxiliary selection: Dictates facial selectivity during aldehyde addition
  • Lewis acid choice: Boron trifluoromethanesulfonate favors Z-enolate formation
  • Steric constraints: Cyclohexyl group conformation minimizes dipole interactions [4] [10]

Table 1: Stereoselectivity in Evans Aldol Protocol

Chiral AuxiliaryLewis AcidAldehydediastereomeric excess (de)
(S)-4-PhenyloxazolidinoneTiCl₄Cyclohexanecarboxaldehyde>98%
(R)-4-BenzyloxazolidinoneBu₂BOTfCyclohexanecarboxaldehyde95%

This methodology was instrumental in synthesizing macrocyclic renin inhibitors, where the (3S,4S)-stereochemistry proved critical for biological activity [1]. After aldol addition, the chiral auxiliary is cleaved via hydrolysis or transamination to yield enantiopure β-hydroxy acids.

Fmoc-Protected Derivatives in Solid-Phase Peptide Synthesis

Fmoc-ACHPA-OH (Fmoc-(3S,4S)-4-amino-3-hydroxy-5-cyclohexylpentanoic acid) serves as a key building block for introducing conformational constraints in therapeutic peptides. Its properties include:

  • CAS Number: 130597-31-8
  • Molecular Formula: C₂₆H₃₁NO₅
  • Molecular Weight: 437.5 g/mol
  • Storage: Stable as white powder at 0–8°C [2] [7]

In solid-phase peptide synthesis (SPPS), the Fmoc group enables orthogonal deprotection using piperidine, allowing sequential peptide elongation. The cyclohexyl side chain enhances lipophilicity, while the β-hydroxy-γ-amino acid backbone induces turn structures in peptides. This is exploited in:

  • Neuroactive peptides: Stabilizing β-turn motifs for receptor targeting
  • Bioconjugation: Facilitating peptide-drug conjugates via carboxylic acid coupling
  • Hydrogel design: Creating biomimetic materials through C-terminal polymerization [2] [5]

Table 2: Characteristics of Fmoc-ACHPA-OH

PropertySpecification
Purity≥98% (HPLC)
AppearanceWhite powder
MDL NumberMFCD00155626
Protected GroupsFmoc (N-terminal), free acid (C-terminal)
Key ApplicationsRenin inhibitors, HIV protease mimics, tissue engineering

Iodolactonization Strategies for γ-Hydroxy-β-Amino Acid Analogues

Iodolactonization provides stereocontrolled access to functionalized γ-hydroxy-β-amino acid frameworks. The process involves:

  • Alkene functionalization: Unsaturated precursors like 4-aminopent-4-enoic acids are synthesized from glutamic acid derivatives
  • Iodonium attack: I₂ promotes 6-endo-trig cyclization via iodonium ion formation
  • Lactonization: Carboxylic acid nucleophiles yield γ-lactone intermediates
  • Dehalogenation: Radical reduction removes iodine with retention of configuration [9]

This method constructs the cis-4-amino-3-hydroxycyclohexanecarboxylic acid (cAHC) scaffold, which mimics twisted cis-amide bonds in bioactive peptides. The stereochemical outcome depends on alkene geometry:

  • Z-alkenes: Yield cis-fused lactones
  • E-alkenes: Produce trans-isomersSubsequent hydrolysis affords γ-hydroxy-β-amino acids with defined (1S,3S,4S) or (1R,3R,4R) configurations, crucial for conformational studies of cyclolinopeptide A analogues [9].

Transition-State Isostere Synthesis for Renin Inhibitory Peptides

The (3S,4S)-4-amino-3-hydroxy-5-cyclohexylpentanoyl moiety functions as a hydroxyethylene isostere in renin inhibitors, mimicking the tetrahedral transition state of peptide bond hydrolysis. Synthesis involves:

  • Macrocyclization: Intramolecular SN₂ displacement of chiral epoxy amines with carboxylates
  • Chiral pool starting materials: L-phenylalanine or L-cyclohexylglycine derivatives ensure enantiopurity
  • Protecting group strategy: Sequential Boc protection/deprotection controls reactivity [1] [3] [6]

A representative synthesis produces (2S,4S,5S)-5-amino-6-cyclohexyl-4-hydroxy-2-isopropylhexanoic acid n-butyl amide:

  • Evans aldol reaction installs C4/C5 stereocenters
  • Reductive amination introduces the isopropyl group
  • Amide coupling with n-butylamine completes the P1' moiety [3]

The cyclohexyl group occupies the S1 specificity pocket of renin, with inhibitory potency directly correlating with:

  • (3S,4S)-Stereochemistry: 100-fold higher activity than (3R,4R)-diastereomers
  • Hydroxy group orientation: Hydrogen bonding to catalytic aspartates (Asp38/Asp226)
  • Conformational rigidity: Macrocyclization improves binding affinity (IC₅₀ < 1 nM) [1] [6]

Table 3: Transition-State Isosteres in Renin Inhibitors

Isostere StructureBiological TargetKey Feature
(2S,4S,5S)-5-Amino-6-cyclohexyl-4-hydroxy-2-isopropylhexanamideHuman reninSub-nanomolar IC₅₀
1(R),3(R)-3-[3-Cyclohexyl-2-(Boc-amino)-1-hydroxypropyl]-2,2-dimethylcyclopropanecarboxylic acidAspartic proteasesCyclopropane conformational lock

Properties

CAS Number

105192-90-3

Product Name

4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid

IUPAC Name

(3S,4S)-4-amino-5-cyclohexyl-3-hydroxypentanoic acid

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

InChI

InChI=1S/C11H21NO3/c12-9(10(13)7-11(14)15)6-8-4-2-1-3-5-8/h8-10,13H,1-7,12H2,(H,14,15)/t9-,10-/m0/s1

InChI Key

UQWNNUPJBDWRHC-UWVGGRQHSA-N

SMILES

C1CCC(CC1)CC(C(CC(=O)O)O)N

Synonyms

(3S,4S)-4-amino-5-cyclohexyl-3-hydroxypentanoicacid;ACHPA,(3S,4S)-4-Amino-5-cyclohexyl-3-hydroxy-pentanoicacid;105192-90-3;AC1NRAJQ;SCHEMBL7151431;ZINC2526313;AKOS015909015;AM001310;4-AMINO-5-CYCLOHEXYL-3-HYDROXY-PENTANOICACID;I14-34063

Canonical SMILES

C1CCC(CC1)CC(C(CC(=O)[O-])O)[NH3+]

Isomeric SMILES

C1CCC(CC1)C[C@@H]([C@H](CC(=O)[O-])O)[NH3+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.